molecular formula C9H7BrO2S2 B1462410 Ethyl 2-bromothieno[3,2-b]thiophene-3-carboxylate CAS No. 2055722-78-4

Ethyl 2-bromothieno[3,2-b]thiophene-3-carboxylate

Cat. No. B1462410
CAS RN: 2055722-78-4
M. Wt: 291.2 g/mol
InChI Key: TUHICDLJBHTOJQ-UHFFFAOYSA-N
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Description

Ethyl 2-bromothieno[3,2-b]thiophene-3-carboxylate is a heterocyclic organic compound with the molecular formula C9H7BrO2S2 and a molecular weight of 291.18 . It is used as a key intermediate for synthesizing pharmaceuticals that address a wide spectrum of ailments .


Synthesis Analysis

The synthesis of this compound and its derivatives often involves condensation reactions . For example, a convenient method for the synthesis of thieno [3,2-c]pyridinones was developed using desaminated aminothiophenes as precursors .


Molecular Structure Analysis

The molecular structure of this compound consists of a thiophene ring, which is a five-membered ring containing one sulfur atom .


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 365.3±37.0 °C and a predicted density of 1.682±0.06 g/cm3 .

Scientific Research Applications

Synthesis Techniques

Ethyl 2-bromothieno[3,2-b]thiophene-3-carboxylate and similar compounds have been the subject of various synthetic methods. A study by Taydakov & Krasnoselskiy (2010) explored the electrophilic bromination of corresponding acids and esters, leading to the synthesis of brominated thiophene-2-carboxylic acids. They developed a method involving direct bromination of ethyl 5-alkylthiophene-2-carboxylates, which achieved excellent yields without migration or isomerization of alkyl substituents (Taydakov & Krasnoselskiy, 2010).

Material Science and Organic Electronics

The utility of this compound in material science, particularly in organic electronics, is noteworthy. Ji-hoon Kim et al. (2014) synthesized a new polymer using a derivative of this compound, demonstrating its use in organic photovoltaic cells. They observed that the polymer chains in the film were predominantly arranged with a face-on orientation, which is crucial for the performance of these cells (Ji-hoon Kim et al., 2014).

Pharmaceutical Research

In pharmaceutical research, derivatives of this compound have been investigated for potential therapeutic applications. Mohareb, Mohamed, and Wardakhan (2000) explored the reaction of similar compounds to synthesize fused thiophene derivatives with high potential for pharmaceutical use (Mohareb, Mohamed, & Wardakhan, 2000).

Heterocyclic Chemistry

In heterocyclic chemistry, these compounds play a pivotal role in synthesizing novel structures. A study by Mabkhot et al. (2017) demonstrated the synthesis of new thiophene-containing compounds with potential antibacterial and antifungal properties, highlighting the versatility of thiophene derivatives in medicinal chemistry (Mabkhot et al., 2017).

Anti-Tumor Properties

There is ongoing research into the anti-tumor properties of thiophene derivatives. Queiroz et al. (2011) synthesized novel compounds and evaluated their growth inhibitory activity on human tumor cell lines, demonstrating the potential of these compounds in cancer research (Queiroz et al., 2011).

properties

IUPAC Name

ethyl 5-bromothieno[3,2-b]thiophene-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO2S2/c1-2-12-9(11)6-7-5(3-4-13-7)14-8(6)10/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUHICDLJBHTOJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1SC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-bromothieno[3,2-b]thiophene-3-carboxylate
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Ethyl 2-bromothieno[3,2-b]thiophene-3-carboxylate
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Ethyl 2-bromothieno[3,2-b]thiophene-3-carboxylate
Reactant of Route 6
Ethyl 2-bromothieno[3,2-b]thiophene-3-carboxylate

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